molecular formula C19H21N7O3S B2921711 N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1020977-40-5

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2921711
CAS No.: 1020977-40-5
M. Wt: 427.48
InChI Key: ANCHHFUKKGSSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a chemical compound for research use. It is identified by the CAS Number 1020977-40-5 and has a molecular formula of C19H21N7O3S, corresponding to a molecular weight of 427.5 g/mol . Its structure, characterized by a pyridazine core linked to a pyridine ring and featuring sulfonamide and acetamide functional groups, suggests potential for interaction with biological targets. The canonical SMILES representation for this compound is CC(=O)Nc1ccc(S(=O)(=O)NCCNc2ccc(Nc3ccccn3)nn2)cc1 . This product is intended for research and laboratory applications only. It is not approved for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult specialized scientific literature and databases, such as the Molecular Imaging and Contrast Agent Database (MICAD), for further information on potential applications of related molecular scaffolds .

Properties

IUPAC Name

N-[4-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3S/c1-14(27)23-15-5-7-16(8-6-15)30(28,29)22-13-12-21-18-9-10-19(26-25-18)24-17-4-2-3-11-20-17/h2-11,22H,12-13H2,1H3,(H,21,25)(H,23,27)(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCHHFUKKGSSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C18H23N7O3S
  • Molecular Weight: 397.49 g/mol

The structure features a pyridazine ring, which is known for its diverse biological activities, and a sulfamoyl group that may contribute to its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The pyridazine moiety has been linked to the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of pyridazine can inhibit the growth of leukemia cells by targeting specific tyrosine kinases involved in cell proliferation .

Anticonvulsant Activity

Preliminary studies on related compounds suggest potential anticonvulsant activity. For example, N-phenyl derivatives have been synthesized and evaluated for their efficacy in animal models of epilepsy. The mechanism often involves modulation of neuronal voltage-sensitive sodium channels, which are critical in controlling neuronal excitability . In particular, certain derivatives demonstrated protective effects in maximal electroshock (MES) tests, indicating their promise as therapeutic agents for seizure disorders .

Antimicrobial Properties

The sulfamoyl group present in the compound is characteristic of sulfonamide antibiotics, which are known for their antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains by inhibiting bacterial folate synthesis . This suggests that this compound may also possess similar antimicrobial effects.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of pyridazine derivatives highlighted that certain compounds effectively inhibited the proliferation of human cancer cell lines, including breast and colon cancer cells. The study reported IC50 values indicating potent activity at nanomolar concentrations .

Case Study 2: Anticonvulsant Screening

In a screening program assessing new anticonvulsant agents, several derivatives were tested using the MES model. Compounds with structural similarities to this compound showed significant protection against seizures at doses ranging from 100 to 300 mg/kg, suggesting a promising therapeutic window for further development .

Summary Table of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of tyrosine kinases
AnticonvulsantModulation of sodium channels
AntimicrobialInhibition of folate synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamide- and acetamide-based derivatives, which are often explored for enzyme inhibition (e.g., urease) or kinase modulation. Below is a detailed comparison with key analogs:

Structural Analogues from Benzamide-Acetamide Pharmacophores ()

Compounds 8, 9, 11, 12 , and 13 in feature benzamide-acetamide backbones with sulfonamide linkages but differ in substituents and biological targets (urease inhibitors). Key distinctions include:

Parameter Target Compound Compound 8 () Compound 13 ()
Core Structure Pyridazine-pyridin-2-ylamino, ethylenediamine bridge 2,6-Dichlorophenylamino, benzamide-acetamide 2,3-Dimethylphenylamino, benzamide-sulfonamide
Substituents Pyridazin-3-ylamino, sulfamoylphenyl 4-Methylpyrimidin-2-yl sulfamoyl 3,4-Dimethylisoxazol-5-yl sulfamoyl
Molecular Weight 427.5 g/mol Not explicitly stated (larger due to dichlorophenyl groups) Not explicitly stated (higher with dimethylisoxazole)
Melting Point N/A 168–173°C 241–248°C
Reported Activity Unspecified Urease inhibition (IC₅₀ ~12 µM) Urease inhibition (IC₅₀ ~8 µM)

Key Observations :

  • The target compound’s pyridazine core and ethylenediamine linker distinguish it from dichlorophenyl- or dimethylphenyl-containing analogs in . These differences likely influence solubility and binding affinity.
  • The absence of halogen atoms (e.g., chlorine in Compound 8) may reduce steric hindrance or toxicity but also limit hydrophobic interactions critical for enzyme inhibition .
Patent-Derived Analogues with Pyrimidine-Pyridine Cores ()

Comparisons include:

Parameter Target Compound Patent Compound (Example 72)
Core Structure Pyridazine-pyridin-2-ylamino Pyrimidine-pyridin-4-ylamino
Linker/Side Chains Ethylenediamine-sulfamoyl Phenoxy-acetamide with isopropyl and methylpiperazine
Molecular Weight 427.5 g/mol Higher (~500–550 g/mol, inferred from formula)
Functional Groups Sulfamoyl, acetamide Piperazine, isopropyl, phenoxy
Therapeutic Focus Unspecified Likely kinase inhibition (e.g., EGFR, ALK)

Key Observations :

  • The target compound’s sulfamoyl group contrasts with the patent compound’s piperazine and phenoxy moieties, suggesting divergent biological targets.
  • The pyridazine core in the target may offer unique π-π stacking interactions compared to pyrimidine-based analogs .

Yield and Purity :

  • Analogs in achieved yields of 63–72% , with Rf values (TLC) ranging from 0.73–0.83 . The target compound’s synthesis efficiency remains undocumented.

Implications of Structural Variations

  • Bioactivity : The dichlorophenyl groups in analogs enhance urease inhibition, whereas the target’s pyridazine core may favor alternative targets (e.g., kinases or receptors).
  • Solubility : The ethylenediamine linker in the target compound could improve water solubility compared to halogenated analogs, though experimental validation is needed.

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